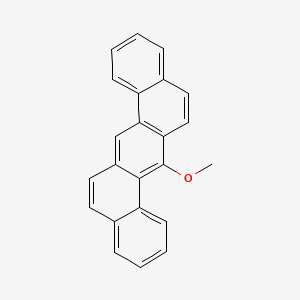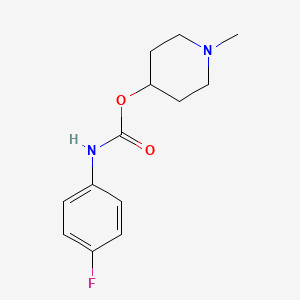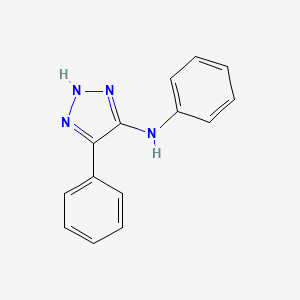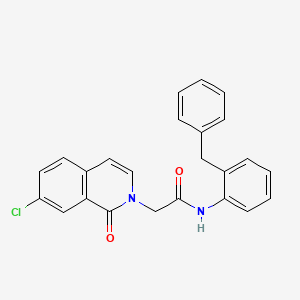
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate is an organic compound with the molecular formula C14H24O7 It is a diester derivative of butanedioic acid, featuring ethoxy and formyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate can be synthesized through a multi-step process. One common method involves the condensation of diethyl malonate with ethyl formate in the presence of a base, followed by the addition of diethyl oxalate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Diethyl 2-(diethoxymethyl)-3-carboxybutanedioate.
Reduction: Diethyl 2-(diethoxymethyl)-3-hydroxybutanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-(diethoxymethyl)-3-formylbutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways.
Comparación Con Compuestos Similares
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler diester with similar reactivity but lacking the formyl group.
Diethyl oxalate: Another diester used in organic synthesis, but with different functional groups.
Ethyl formate: A related ester with a simpler structure and different reactivity profile.
The uniqueness of this compound lies in its combination of ethoxy and formyl groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
73926-95-1 |
|---|---|
Fórmula molecular |
C14H24O7 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
diethyl 2-(diethoxymethyl)-3-formylbutanedioate |
InChI |
InChI=1S/C14H24O7/c1-5-18-12(16)10(9-15)11(13(17)19-6-2)14(20-7-3)21-8-4/h9-11,14H,5-8H2,1-4H3 |
Clave InChI |
VWMWTNGQVQUUPC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C(C=O)C(=O)OCC)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)




![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)



